2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester
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Overview
Description
2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is characterized by its stability and reactivity, making it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
Boronic esters, including 2-cyclopropylpyridine-3-boronic acid pinacol ester, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The mode of action of this compound involves its use as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester typically involves the reaction of 2-cyclopropylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 2-cyclopropylpyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and solvents like methanol are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Cyclopropylboronic Acid Pinacol Ester
- 2-Chloropyridine-3-boronic Acid Pinacol Ester
Uniqueness
2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in the synthesis of sterically hindered and electronically diverse molecules .
Properties
IUPAC Name |
2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-9-16-12(11)10-7-8-10/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUATTSYEKDRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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